N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate
Overview
Description
N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C8H9FN2O·HCl·H2O. It is characterized by the presence of an amino group, a fluorine atom, and an acetamide group attached to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline as the primary starting material.
Acetylation: The amino group of 5-amino-2-fluoroaniline is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms N-(5-amino-2-fluorophenyl)acetamide.
Hydrochloride Formation: The resulting N-(5-amino-2-fluorophenyl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-amino-2-fluoroaniline are acetylated in industrial reactors.
Purification: The crude product is purified using recrystallization or other suitable methods to ensure high purity.
Hydrochloride Salt Formation: The purified N-(5-amino-2-fluorophenyl)acetamide is converted to its hydrochloride salt.
Hydration: The final product is hydrated to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives of N-(5-amino-2-fluorophenyl)acetamide can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields the corresponding amine.
Hydrolysis Products: Hydrolysis results in 5-amino-2-fluoroaniline and acetic acid.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-fluorophenyl)acetamide
- N-(5-amino-3-fluorophenyl)acetamide
- N-(5-amino-2-chlorophenyl)acetamide
Uniqueness
N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-4-6(10)2-3-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHKKOIWYCKXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)F.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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